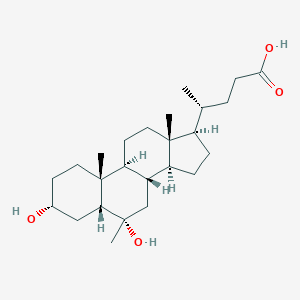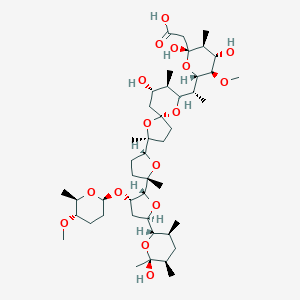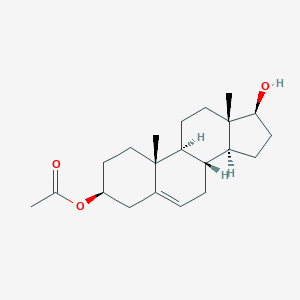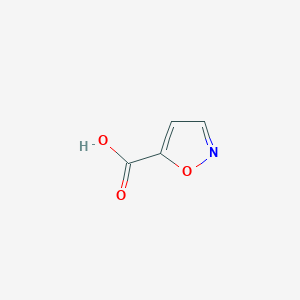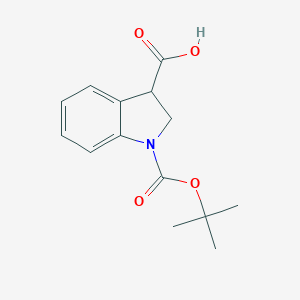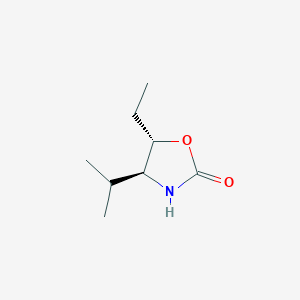
(4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one, also known as EIO, is a chiral oxazolidinone derivative that has gained significant attention in the field of organic chemistry due to its potential applications in asymmetric synthesis. In
Wirkmechanismus
The mechanism of action of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one involves the formation of a chiral complex with a metal catalyst. This complex then participates in the asymmetric reaction, leading to the formation of chiral products with high enantioselectivity. The chiral nature of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one makes it an excellent candidate for asymmetric synthesis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one. However, studies have shown that (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one does not exhibit any significant toxicity or adverse effects on living organisms. Further studies are required to explore the potential biochemical and physiological effects of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one in lab experiments offers several advantages. It is a chiral compound that can be used as a chiral auxiliary in asymmetric synthesis, leading to the formation of chiral products with high enantioselectivity. (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one is also relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also limitations associated with the use of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one in lab experiments. The synthesis of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one requires the use of chiral catalysts, which can be expensive. Additionally, the enantioselectivity of the reaction can be affected by various factors, such as temperature and reaction time.
Zukünftige Richtungen
There are several future directions for the research on (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one. One potential direction is the exploration of its application in the synthesis of chiral drugs. (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one can be used as a building block in the synthesis of chiral ligands for asymmetric catalysis, which can be used in the synthesis of chiral drugs.
Another potential direction is the development of new chiral catalysts for the synthesis of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one. The use of new chiral catalysts can improve the enantioselectivity of the reaction and reduce the cost of the synthesis.
Conclusion:
In conclusion, (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one is a valuable compound in the field of organic chemistry. Its potential application in the synthesis of chiral drugs makes it a valuable compound in the pharmaceutical industry. The use of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one in lab experiments offers several advantages, but there are also limitations associated with its use. Further research is required to explore the potential applications of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one and to develop new chiral catalysts for its synthesis.
Synthesemethoden
The synthesis of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one involves the reaction of ethyl isocyanoacetate with (S)-isopropylidene glyceraldehyde in the presence of a chiral catalyst. This reaction leads to the formation of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one with high enantioselectivity. The use of chiral catalysts is crucial in achieving high enantioselectivity in the synthesis of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one.
Wissenschaftliche Forschungsanwendungen
(4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one has found its application in various scientific research fields. It has been used as a chiral auxiliary in the synthesis of various natural products and pharmaceuticals. (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one has also been used as a building block in the synthesis of chiral ligands for asymmetric catalysis. Its potential application in the synthesis of chiral drugs makes it a valuable compound in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
114744-95-5 |
|---|---|
Produktname |
(4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(4S,5S)-5-ethyl-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-4-6-7(5(2)3)9-8(10)11-6/h5-7H,4H2,1-3H3,(H,9,10)/t6-,7-/m0/s1 |
InChI-Schlüssel |
YLSLYJVXEFAHBV-BQBZGAKWSA-N |
Isomerische SMILES |
CC[C@H]1[C@@H](NC(=O)O1)C(C)C |
SMILES |
CCC1C(NC(=O)O1)C(C)C |
Kanonische SMILES |
CCC1C(NC(=O)O1)C(C)C |
Synonyme |
2-Oxazolidinone,5-ethyl-4-(1-methylethyl)-,(4S-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)
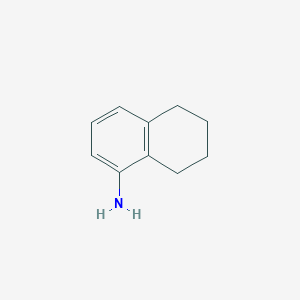
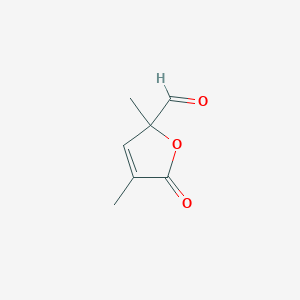
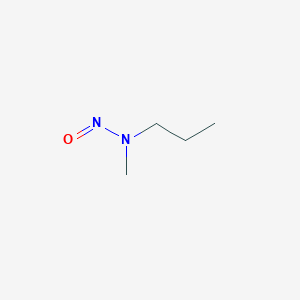
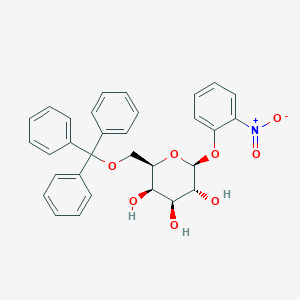
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)
![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)
